molecular formula C9H11NO2 B3004107 2-methoxy-N-phenylacetamide CAS No. 126191-21-7

2-methoxy-N-phenylacetamide

Cat. No.: B3004107
CAS No.: 126191-21-7
M. Wt: 165.192
InChI Key: LEQAQBFYCMENLP-UHFFFAOYSA-N
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Description

2-Methoxy-N-phenylacetamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of acetanilide, where a methoxy group is attached to the acetamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-phenylacetamide typically involves the reaction of aniline with acetic anhydride, followed by the introduction of a methoxy group. One common method includes:

Industrial Production Methods: Industrial production of this compound often involves large-scale acetylation and methoxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing analgesic and antipyretic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methoxy-N-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-Methoxy-N-phenylacetamide can be compared with other similar compounds, such as:

Uniqueness: The presence of the methoxy group in this compound enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-methoxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQAQBFYCMENLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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